molecular formula C14H12N2O B8454189 8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine

8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B8454189
M. Wt: 224.26 g/mol
InChI Key: GDYSTSFOXNAZAY-UHFFFAOYSA-N
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Description

8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(2-phenylimidazo[1,2-a]pyridin-8-yl)methanol

InChI

InChI=1S/C14H12N2O/c17-10-12-7-4-8-16-9-13(15-14(12)16)11-5-2-1-3-6-11/h1-9,17H,10H2

InChI Key

GDYSTSFOXNAZAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1.24 g (10 mmole) of 3-hydroxymethyl-2-pyridinamine and 2.0 g (10 mmole) of α-bromoacetophenone in 25 ml of ethanol was stirred at room temperature. After 18 hours the resultant solid was collected, washed with ethano, and dissolved in water. The solution was made basic with aqueous potassium carbonate and extracted with dichloromethane. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was triturated with diethyl ether, collected by filtration, washed with diethyl ether, and air dried to yield 1.4 g of 8-hydroxymethyl-2-phenylimidazo[1,2-a]pyridine, as confirmed by the nmr and infrared spectra and by elemental analysis. [Calcd. for C14H12N2O2 : C, 74.98; H, 5.39; N, 12.49. Found: C, 74.68; H, 5.39; N, 12.40.] A mixture of 871 mg (5.8 mmole) of 2-mercaptobenzimidazole and 1.3 g (5.8 mmole) of 8-hydroxymethyl-2-phenylimidazo[1,2-a]pyridine was dissolved in 10 ml of 47% aqueous hydrobromic acid and 10 ml of acetic acid and heated to reflux. After being cooled to room temperature, the mixture was poured into water, made alkaline with potassium carbonate, and extracted with dichloromethane. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. Trituration of the residue with diethyl ether yielded 1.8 g of the analytically pure title compound. Structure assignment was supported by the nmr and infrared spectra and by elemental analysis.
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Synthesis routes and methods II

Procedure details

From 2c (yield: 92%); mp 85-87° C.; IR (KBr) 2926, 1731, 1605, 1481, 1371 cm−1; 1H NMR (400 MHz, CDCl3) δ 4.95 (s, 2H), 6.71 (t, 1H, J=7 Hz), 7.05 (d, 1H, J=7 Hz), 7.32 (t, 1H, J=7.5 Hz), 7.42 (t, 2H, J=7.5 Hz), 7.81 (s, 1H), 7.92 (d, 2H, J=7.5 Hz), 8.00 (d, 1H, J=7 Hz); 13C NMR (100 MHz, CDCl3) δ 62.4, 108.2, 112.5, 121.5, 124.6, 126.1, 128.1, 128.6, 129.6, 133.3, 144.6, 145.0; MS m/z 224 (M+, 52), 223 (100), 195 (50), 91 (26), 78 (30), 51 (28).
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